

# Brepocitinib TYK2 JAK1 inhibition mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Brepocitinib

CAS No.: 1883299-62-4

Cat. No.: S539196

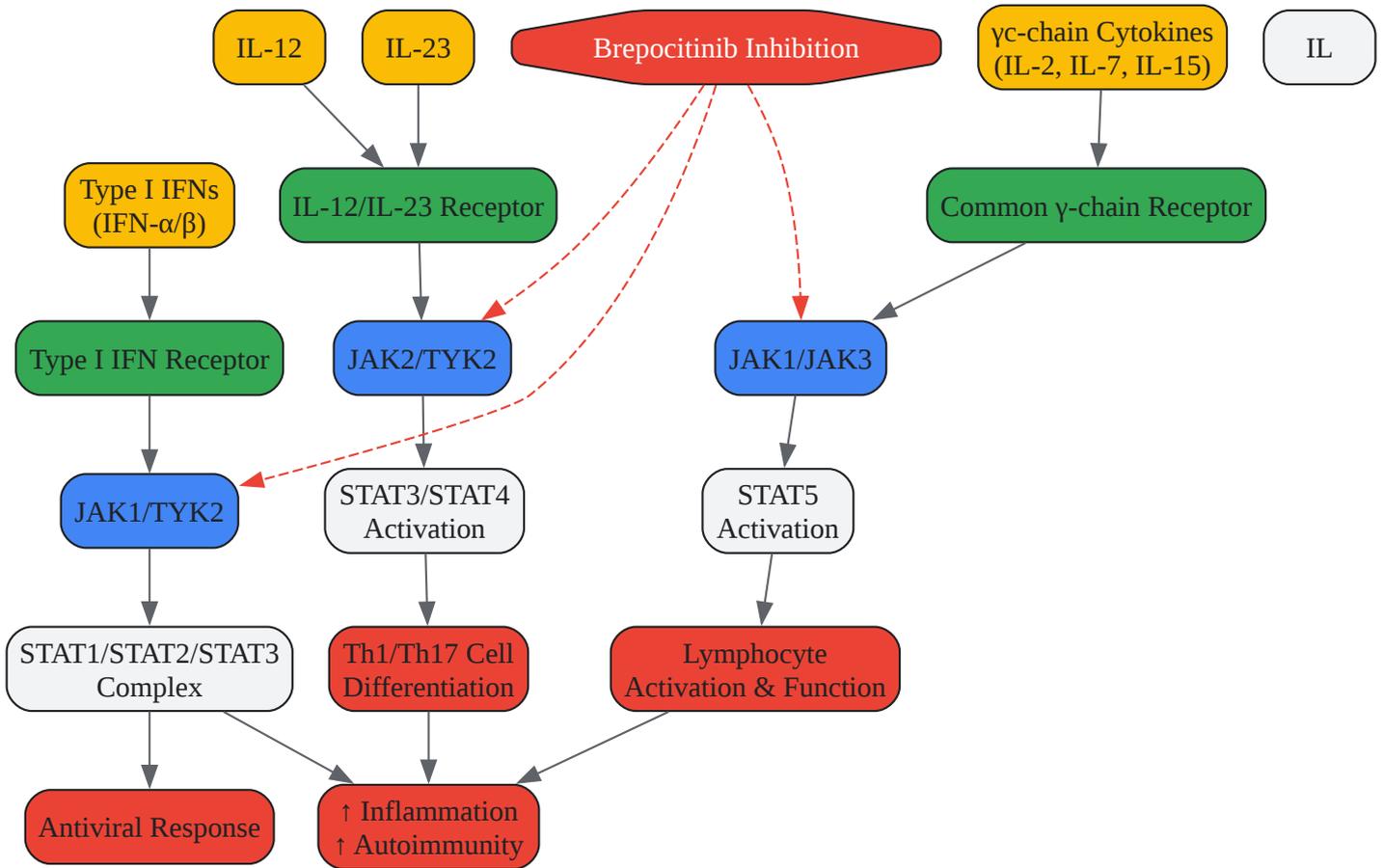
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## Molecular Pharmacology and Targeted Pathways

**Brepocitinib** acts on the intracellular JAK-STAT signaling pathway, which is crucial for the transmission of signals from over 50 cytokines, interferons, and growth factors [1]. The therapeutic effect comes from its precise targeting of specific kinases within this pathway.

- **Key Targeted Cytokines:** By inhibiting TYK2 and JAK1, **brepocitinib** blocks signaling downstream of several cytokines central to autoimmune pathogenesis [2]. These include:
  - **Type I Interferons** (IFN- $\alpha$ , IFN- $\beta$ ): Strongly implicated in diseases like dermatomyositis and systemic lupus erythematosus (SLE) [2].
  - **Interleukin-12 (IL-12) and Interleukin-23 (IL-23)**: Drivers of the pathological Th17 cell response in diseases like psoriasis and psoriatic arthritis [3] [1] [4].
  - **Cytokines using the common gamma chain ( $\gamma_c$ )**, such as IL-2, IL-7, and IL-15, which signal via JAK1 and JAK3 [1].

The following diagram illustrates the signaling pathways inhibited by **brepocitinib** and its therapeutic consequences.



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A simplified overview of key JAK-STAT pathways inhibited by **brepocitinib**. Dashed red lines indicate points of inhibition, primarily targeting TYK2 and JAK1-containing complexes.

## Clinical Development and Efficacy Data

**Brepocitinib** is being developed for severe autoimmune diseases with high unmet need. Its clinical program is advanced, with registrational studies underway.

Development Stage	Indication	Key Findings / Status
Phase 3 (Registrational)	Dermatomyositis (VALOR trial)	Trial initiated; based on rationale of blocking type I interferon pathway [2].
Phase 2b (Registrational)	Systemic Lupus Erythematosus (SLE)	Top-line results expected in 2H 2023; targets interferon and other cytokines [2].
Phase 2 (Completed)	Plaque Psoriasis, Psoriatic Arthritis, Hidradenitis Suppurativa, Ulcerative Colitis, Alopecia Areata	Statistically significant and clinically meaningful results in all 5 placebo-controlled studies [2].

In a 2024 network meta-analysis of treatments for moderate-to-severe **alopecia areata**, **brepocitinib** 30 mg demonstrated high efficacy.

- **SALT Score Reduction:** Ranked highest for reducing the Severity of Alopecia Tool (SALT) score (SUCRA = 0.9831) [5].
- **SALT50 Response:** Ranked highest for the proportion of patients achieving a 50% improvement in SALT score (SUCRA = 0.9567) [5].
- **SALT75 Response:** Ranked third for the proportion of patients achieving a 75% improvement in SALT score (SUCRA = 0.8448) [5].

## Experimental & Methodological Insights

The clinical evidence for **brepocitinib** is supported by a body of preclinical and clinical experimental data.

- **Biochemical Profiling:** The selectivity and potency of **brepocitinib** were likely established through standard biochemical assays, such as kinase binding or enzyme activity assays, against a panel of JAK kinases and other off-target kinases to confirm its dual TYK2/JAK1 profile [2].
- **Cellular Signaling Assays:** The drug's effect on cytokine signaling was validated in human whole-blood assays. These experiments measure the inhibition of phosphorylation of STAT proteins (e.g., pSTAT) in response to stimulation with specific cytokines like IL-12 or IFN- $\alpha$  [3].
- **Clinical Trial Endpoints:** Phase 2 and 3 trials for various indications use standardized, validated measures. Examples include:
  - **SALT Score:** The percentage of scalp hair loss in alopecia areata trials [5].

- **ACR20/50/70**: The American College of Rheumatology criteria for improvement in psoriatic arthritis [2].
- **PASI Score**: The Psoriasis Area and Severity Index for plaque psoriasis [2].
- **Safety Monitoring**: Its safety database includes over 1,000 exposed subjects, with monitoring for adverse events typical of JAK inhibitors, such as infections [2].

## Differentiation from Other JAK/TYK2 Inhibitors

**Brepocitinib**'s dual inhibition strategy distinguishes it from other agents in its class.

- **vs. Selective TYK2 Inhibitors**: Drugs like deucravacitinib (approved for psoriasis) and the investigational **zasocitinib** are highly selective for TYK2's JH2 domain [6]. While this may offer a favorable safety profile, **brepocitinib**'s additional inhibition of JAK1 is hypothesized to provide broader and potentially more potent suppression of inflammation in complex diseases like dermatomyositis and SLE [2].
- **vs. First-Generation JAK Inhibitors**: Broader JAK inhibitors (e.g., tofacitinib, upadacitinib) inhibit JAK1 and JAK3, or JAK1 alone. A key differentiator is that **brepocitinib spares JAK2**. Inhibition of JAK2 is linked to hematological side effects like anemia and thrombocytopenia, so sparing it may improve its safety profile [3] [1]. Notably, research shows that unlike JAK1-3 inhibitors, TYK2 inhibition **sparcs and may even enhance regulatory T cell (Treg) function**, which is crucial for long-term immune tolerance [3] [7].

In summary, **brepocitinib** is a promising dual TYK2/JAK1 inhibitor with a strong mechanistic rationale and encouraging clinical data across multiple autoimmune diseases. Its development highlights a targeted approach to achieve potent efficacy while aiming to mitigate the safety concerns associated with broader JAK inhibition.

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To cite this document: Smolecule. [Brepocitinib TYK2 JAK1 inhibition mechanism of action].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b539196#brepocitinib-tyk2-jak1-inhibition-mechanism-of-action>]

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